molecular formula C5H3ClFIN2 B13914729 3-Chloro-5-fluoro-4-iodopyridin-2-amine

3-Chloro-5-fluoro-4-iodopyridin-2-amine

Cat. No.: B13914729
M. Wt: 272.45 g/mol
InChI Key: TXXQPAZBVSSWFP-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3ClFIN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) attached to the pyridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-iodopyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of halogen atoms into the pyridine ring through electrophilic substitution reactions.

    Amination: Conversion of a halogenated pyridine derivative to the amine form using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, it can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and elevated temperatures.

    Electrophilic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted amines, while electrophilic substitution can introduce additional functional groups onto the pyridine ring.

Scientific Research Applications

3-Chloro-5-fluoro-4-iodopyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-iodopyridin-2-amine is not well-documented, but it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of multiple halogen atoms can influence its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoro-5-iodopyridin-4-amine
  • 3-Chloro-4-fluoro-5-iodopyridin-2-amine

Uniqueness

3-Chloro-5-fluoro-4-iodopyridin-2-amine is unique due to its specific arrangement of halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C5H3ClFIN2

Molecular Weight

272.45 g/mol

IUPAC Name

3-chloro-5-fluoro-4-iodopyridin-2-amine

InChI

InChI=1S/C5H3ClFIN2/c6-3-4(8)2(7)1-10-5(3)9/h1H,(H2,9,10)

InChI Key

TXXQPAZBVSSWFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)I)F

Origin of Product

United States

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